molecular formula C14H25NO3 B13699392 7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol

7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol

Cat. No.: B13699392
M. Wt: 255.35 g/mol
InChI Key: PDHJLCCGRSLHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol is a spirocyclic compound featuring a bicyclic framework where a piperidine ring is fused with a cyclopentane moiety. Key structural attributes include:

  • Boc Protection: A tert-butoxycarbonyl (Boc) group at the 7-position, enhancing stability during synthetic processes .
  • Substituents: A methyl group and a hydroxyl group at the 2-position, influencing both lipophilicity and hydrogen-bonding capabilities.
  • Molecular Formula: C₁₄H₂₅NO₃ (based on analogous compounds) .
  • Applications: Primarily used as an intermediate in pharmaceutical synthesis due to its spirocyclic rigidity, which mimics bioactive conformations in drug targets .

Properties

IUPAC Name

tert-butyl 2-hydroxy-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)15-7-5-14(6-8-15)9-13(4,17)10-14/h17H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJLCCGRSLHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCN(CC2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of 2-methyl-7-azaspiro[3.5]nonan-2-ol with tert-butoxycarbonyl (Boc) anhydride. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the acid by-products formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol may involve larger scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amine group. This amine group can then interact with various biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The spirocyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Compounds with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties Reference
7-Methyl-7-azaspiro[3.5]nonan-2-ol C₉H₁₇NO 155.24 Methyl and hydroxyl at C2 Higher metabolic stability vs. non-Boc analogs
7-Boc-7-azaspiro[3.5]nonane-2-methanol C₁₄H₂₅NO₃ 255.36 Boc at C7, hydroxymethyl at C2 Increased solubility due to -CH₂OH
2-Azaspiro[3.5]nonan-7-ol C₈H₁₅NO 141.21 Hydroxyl at C7, no Boc Lower steric hindrance; used in enzyme inhibition studies

Key Observations :

  • The Boc group in the target compound improves synthetic handling but adds ~100 g/mol to the molecular weight compared to non-Boc analogs .
  • Hydroxymethyl substituents (e.g., in 7-Boc-2-methanol analogs) enhance aqueous solubility, whereas methyl groups increase lipophilicity .

Compounds with Heteroatom Variations

Compound Name Heteroatom Profile Key Functional Groups Biological Relevance Reference
7-Oxa-2-azaspiro[3.5]nonane Oxygen at C7 Ether linkage Reduced basicity; used in prodrug design
4-Azoniaspiro[3.5]nonan-2-ol;chloride Quaternary nitrogen Charged ammonium center Enhanced binding to ionic targets
2-Oxa-6-azaspiro[3.3]heptane Mixed O/N system Smaller ring size Limited bioactivity due to strain

Key Observations :

  • Replacement of nitrogen with oxygen (e.g., 7-oxa analogs) reduces basicity, altering interaction with biological targets .
  • Quaternary ammonium derivatives (e.g., 4-azoniaspiro) exhibit stronger electrostatic interactions but lower membrane permeability .

Compounds with Modified Ring Systems

Compound Name Ring System Notable Features Applications Reference
6-Azaspiro[3.5]nonan-2-one Ketone at C2 Spirocyclic lactam Precursor for kinase inhibitors
7-Azaspiro[3.5]nonan-2-ol oxalate Salt form (oxalate) Improved crystallinity Pharmaceutical formulation
2-Methyl-7-azaspiro[3.5]nonan-2-ol HCl Hydrochloride salt Enhanced stability Intermediate in API synthesis

Key Observations :

  • Ketone-containing analogs (e.g., 6-azaspiro[3.5]nonan-2-one) are pivotal in forming hydrogen bonds with catalytic lysine residues in enzymes .
  • Salt forms (e.g., oxalate, HCl) improve crystallinity and shelf-life but may alter solubility profiles .

Lipophilicity and Solubility

  • Boc Group : Increases molecular weight and lipophilicity (LogP ~2.5), reducing aqueous solubility but enhancing cell membrane permeability .
  • Hydroxyl vs. Methyl: Hydroxyl groups improve solubility (e.g., 7-Azaspiro[3.5]nonan-2-ol oxalate: solubility >50 mg/mL in water) but may reduce metabolic stability due to Phase II conjugation .

Bioactivity and Target Interactions

  • Spirocyclic Rigidity : Restricts conformational flexibility, improving binding affinity to G-protein-coupled receptors (GPCRs) and ion channels .
  • Boc Deprotection : In vivo removal of the Boc group generates primary amines, enabling covalent interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.